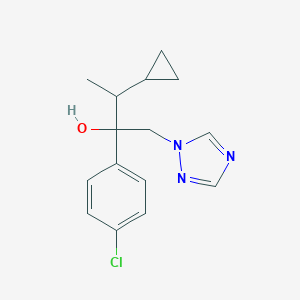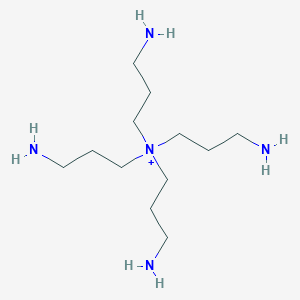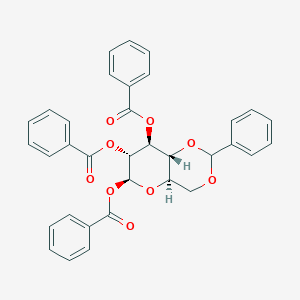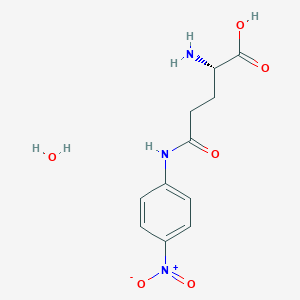
L-gamma-glutamil-p-nitroanilida monohidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis L-gamma-Glutamyl-P-nitroanilide monohydrate and its analogues have been synthesized to study their interactions with enzymes like gamma-glutamyltranspeptidase (GGT). The synthesis of these compounds provides insights into the catalytic efficiency and substrate specificity of GGT, offering a foundational understanding of the chemical synthesis and enzymatic analysis of this compound (Lherbet et al., 2003).
Molecular Structure Analysis The molecular structure of L-gamma-Glutamyl-P-nitroanilide monohydrate and its derivatives is crucial for their interaction with enzymes. Studies focusing on the enzyme γ-glutamyl transpeptidase from Bacillus licheniformis and its interaction with γ-glutamyl-p-nitroanilide highlight the importance of molecular structure in enzymatic reactions, offering a deeper understanding of the compound's structural properties and their implications for enzymatic activity (Bindal & Gupta, 2014).
Chemical Reactions and Properties The reactivity and chemical properties of L-gamma-Glutamyl-P-nitroanilide monohydrate are influenced by its structure, as seen in its interaction with enzymes like GGT. These interactions can lead to various outcomes, such as the inhibition of amino acid transporters, highlighting the compound's role in biological systems and its chemical reactivity (Corti et al., 2019).
Physical Properties Analysis The physical properties of complexes formed with L-gamma-Glutamyl-P-nitroanilide monohydrate, such as those involving Cu(II), Mn(II), Co(II), and Fe(III), are characterized by their spectroscopic, magnetic, and thermal properties. These studies provide valuable information on the compound's behavior in different environmental conditions and its stability, which is essential for its application in various fields (Ghizdavu et al., 2000).
Chemical Properties Analysis The chemical properties of L-gamma-Glutamyl-P-nitroanilide monohydrate, including its reactivity and interaction with various substrates and enzymes, are fundamental to understanding its role in biological and chemical systems. For instance, its interaction with γ-glutamyltranspeptidase highlights its utility as a substrate and provides insights into the enzyme's substrate specificity and catalytic mechanism, which are crucial for the development of enzyme inhibitors and for understanding the biochemical pathways involving GGT (Rosalki, 1975).
Aplicaciones Científicas De Investigación
Sustrato para γ-glutamil transpeptidasa
L-gamma-glutamil-p-nitroanilida monohidrato es un sustrato colorimétrico para γ-glutamil transpeptidasa . Tras la escisión enzimática, se libera p-nitroanilida (pNA) que puede cuantificarse mediante detección colorimétrica a 405 nm como medida de la actividad de γ-glutamil transpeptidasa .
Inhibidor del transportador de glutamina ASCT2
L-gamma-glutamil-p-nitroanilida (GPNA) se utiliza ampliamente para inhibir el transportador de glutamina ASCT2 . Esta inhibición puede ser útil para estudiar el papel de ASCT2 en varios procesos biológicos .
3. Inhibidor de otros transportadores de aminoácidos dependientes de sodio Además de inhibir ASCT2, se ha descubierto que GPNA también inhibe otros transportadores de aminoácidos dependientes e independientes de sodio . Esta amplia actividad inhibitoria lo convierte en una herramienta valiosa en el estudio del transporte de aminoácidos .
Estudio del catabolismo del glutatión
GPNA se ha utilizado en el estudio del catabolismo del glutatión. Se ha demostrado que tres enzimas, gamma-glutamiltransferasa (GGT), cisteinilglicinasa (CGase) y cistalisina, son necesarias para el catabolismo del glutatión para producir sulfuro de hidrógeno (H2S) en Treponema denticola .
Estudio de los niveles celulares de glutatión
GPNA se ha utilizado para estudiar sus efectos sobre los niveles celulares de glutatión . El glutatión es un antioxidante crucial en las células, y los cambios en sus niveles pueden tener efectos significativos en la salud y la función celular .
6. Estudio de los niveles de especies reactivas de oxígeno (ROS) GPNA se ha utilizado para estudiar sus efectos sobre los niveles celulares y mitocondriales de especies reactivas de oxígeno (ROS)
Mecanismo De Acción
Target of Action
The primary target of L-gamma-Glutamyl-P-nitroanilide monohydrate is the glutamine transporter ASCT2 (SLC1A5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular processes, across the cell membrane .
Mode of Action
L-gamma-Glutamyl-P-nitroanilide monohydrate acts as a potent and selective inhibitor of the glutamine transporter ASCT2 . It binds to the transporter, thereby blocking the transport of glutamine into the cell . It is also known to inhibit other sodium-dependent and independent amino acid transporters .
Biochemical Pathways
The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate affects the glutamine-glutamate cycle, a key biochemical pathway in cells . This cycle is crucial for maintaining the balance of these amino acids in the cell and plays a significant role in various cellular processes, including protein synthesis and energy production .
Result of Action
The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate can lead to a decrease in intracellular glutamine levels . This can affect various cellular processes that depend on glutamine, potentially leading to changes in cell function or viability .
Safety and Hazards
L-gamma-Glutamyl-P-nitroanilide monohydrate may cause skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

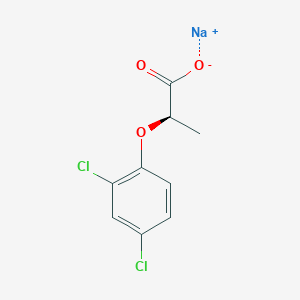
![(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B39006.png)
